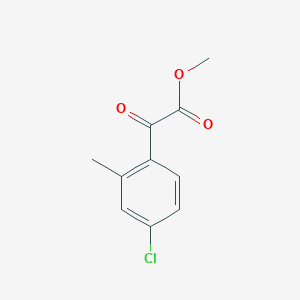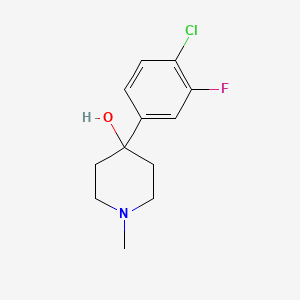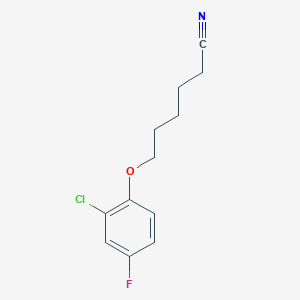
2-Ethoxy-5-fluorothiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5-fluorothiophenol is an organosulfur compound that features both ethoxy and fluorine substituents on a thiophenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-fluorothiophenol can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-5-fluorobenzene with thiolating agents under controlled conditions. For instance, the reaction of 2-ethoxy-5-fluorobenzene with thiourea in the presence of hydrochloric acid can yield this compound. Another method involves the use of elemental sulfur and anhydrous aluminum chloride, which react with the aromatic precursor at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-5-fluorothiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiophenols depending on the reagents used.
Applications De Recherche Scientifique
2-Ethoxy-5-fluorothiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-5-fluorothiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and fluorine substituents can influence the compound’s reactivity and binding affinity to specific targets, thereby modulating its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-5-fluorophenol: Similar structure but lacks the thiol group, resulting in different chemical properties and reactivity.
2-Ethoxy-5-fluorobenzene: Lacks both the thiol and hydroxyl groups, making it less reactive in certain chemical reactions.
2-Ethoxy-5-fluoropyrimidin-4-one: Contains a pyrimidine ring instead of a benzene ring, leading to different biological activities and applications.
Uniqueness
2-Ethoxy-5-fluorothiophenol is unique due to the presence of both ethoxy and fluorine substituents on a thiophenol ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-ethoxy-5-fluorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FOS/c1-2-10-7-4-3-6(9)5-8(7)11/h3-5,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMODPMUPGYOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999149.png)

![2-[(Allyloxy)methyl]-4-fluorobenzaldehyde](/img/structure/B7999162.png)

![3-[4-(Methylthio)phenyl]-3-pentanol](/img/structure/B7999185.png)



![2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7999216.png)

![2-[4-(Dimethylamino)phenyl]-2-butanol](/img/structure/B7999248.png)



